molecular formula C14H32O4Si3 B101838 Methacryloyloxypropylbis(trimethylsiloxy)methylsilane CAS No. 19309-90-1

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane

Cat. No.: B101838
CAS No.: 19309-90-1
M. Wt: 348.66 g/mol
InChI Key: HBOYQHJSMXAOKY-UHFFFAOYSA-N
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Description

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane (MPMMS) is a silane-based compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of chemical and biological studies due to its unique properties. In

Scientific Research Applications

Polymer Synthesis and Functionalization

  • Methacrylate derivatives have been used as initiators for group transfer polymerization (GTP), leading to the synthesis of macromonomers with aromatic hydroxyl functions, demonstrating their utility in creating polymers with specific functionalities (Heitz & Webster, 1991).
  • The presence of trimethylsiloxy terminated poly(dimethylsiloxane) in dispersion polymerizations of methyl methacrylate (MMA) facilitated the preparation of micron-sized, relatively monodisperse poly(MMA) particles, highlighting the role of siloxane-based compounds in polymer particle formation (Fujii, Minami, & Okubo, 2005).

Material Properties Enhancement

  • Studies have shown that methacrylate derivatives can be used to improve the compatibility and dispersion of high permittivity fillers within silicone elastomers, significantly enhancing their dielectric and mechanical properties, which is crucial for applications like electroactive polymers and actuators (Gale, Brook, & Skov, 2020).
  • The modification of methacrylates with bis(trimethylsiloxy)methylsilane groups has been explored to create hybrid nanocomposites through processes like hydrosilylation, offering a pathway to materials with combined organic and inorganic properties (Zhang & Laine, 2000).

Mechanism of Action

Target of Action

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane, also known as 2-Propenoic acid, 2-methyl-, 3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl ester, is primarily used as a precursor for various polymeric materials. Its primary targets are the monomers such as acrylic acid, methacrylic acid, vinyl acetate, styrene, and other monomers containing unsaturated double bonds .

Mode of Action

This compound has a good reactivity and can be copolymerized with its targets under the action of heat or initiator . The methacrylate group in the compound can undergo polymerization, making it a valuable monomer for creating polymers with specific properties.

Result of Action

The result of the action of this compound is the formation of various siloxane polymers with specific properties . These polymers can be used to improve the properties of materials such as plastics, rubber, and glass .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and moisture. For instance, the compound can react with other organic compounds to form various siloxane polymers under UV irradiation at room temperature. It also reacts slowly with moisture/water .

Properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O4Si3/c1-13(2)14(15)16-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOYQHJSMXAOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940983
Record name 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19309-90-1
Record name Methacryloxypropylbis(trimethylsiloxy)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19309-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacryloyloxypropylbis(trimethylsiloxy)methylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 63 parts of allyl methacrylate admixed with 0.04 part of chloroplatinic acid in the form of an isopropyl alcohol solution and heated at 60° 70° C. were added dropwise gradually 111 parts of 1,1,1,3,5,5,5-heptamethyl trisiloxane and, after completion of the dropwise addition of the silane compound, the mixture was heated at 90° C. for further 2 hours to complete the reaction. Thereafter, the reaction mixture was distilled under reduced pressure to be freed from the unreacted reactants and then filtered to give 1,1,1,3,5,5,5- heptamethyl-3-(3-methacryloxypropyl) trisiloxane, which is referred to as the compound B-1 hereinbelow, in a yield of 165 parts corresponding to 95% of the theoretical yield.
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